molecular formula C13H16N6OS B4646468 2-[4-(2-pyridinyl)-1-piperazinyl]-N-1,3,4-thiadiazol-2-ylacetamide

2-[4-(2-pyridinyl)-1-piperazinyl]-N-1,3,4-thiadiazol-2-ylacetamide

Cat. No. B4646468
M. Wt: 304.37 g/mol
InChI Key: KJXXKJJTLZVDCU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-[4-(2-pyridinyl)-1-piperazinyl]-N-1,3,4-thiadiazol-2-ylacetamide, also known as TPA023, is a novel compound that has been extensively studied for its potential therapeutic applications. It belongs to the class of piperazine derivatives and is a selective agonist of the GABA-A receptor subtype that contains the α2 and α3 subunits.

Mechanism of Action

2-[4-(2-pyridinyl)-1-piperazinyl]-N-1,3,4-thiadiazol-2-ylacetamide is a selective agonist of the GABA-A receptor subtype that contains the α2 and α3 subunits. It enhances the activity of the GABAergic system, which is the major inhibitory neurotransmitter system in the brain. This results in the reduction of neuronal excitability and the promotion of relaxation and sedation.
Biochemical and Physiological Effects
2-[4-(2-pyridinyl)-1-piperazinyl]-N-1,3,4-thiadiazol-2-ylacetamide has been shown to have anxiolytic, sedative, and anticonvulsant effects in preclinical studies. It has also been found to improve cognitive function and memory in animal models of Alzheimer's disease. 2-[4-(2-pyridinyl)-1-piperazinyl]-N-1,3,4-thiadiazol-2-ylacetamide has been shown to reduce anxiety-like behavior in the elevated plus maze test and the light/dark box test. It has also been found to increase the time spent in the open arms of the elevated plus maze, indicating an anxiolytic effect.

Advantages and Limitations for Lab Experiments

One of the advantages of 2-[4-(2-pyridinyl)-1-piperazinyl]-N-1,3,4-thiadiazol-2-ylacetamide is its selectivity for the GABA-A receptor subtype that contains the α2 and α3 subunits. This makes it a useful tool for studying the role of these subunits in various neurological and psychiatric disorders. However, one of the limitations of 2-[4-(2-pyridinyl)-1-piperazinyl]-N-1,3,4-thiadiazol-2-ylacetamide is its potential for off-target effects, as it may also interact with other GABA-A receptor subtypes and other neurotransmitter systems.

Future Directions

There are several future directions for the research of 2-[4-(2-pyridinyl)-1-piperazinyl]-N-1,3,4-thiadiazol-2-ylacetamide. One direction is to further investigate its potential therapeutic applications in various neurological and psychiatric disorders, including anxiety, depression, and schizophrenia. Another direction is to study the role of the α2 and α3 subunits of the GABA-A receptor in these disorders and to develop more selective agonists for these subunits. Additionally, the potential for off-target effects of 2-[4-(2-pyridinyl)-1-piperazinyl]-N-1,3,4-thiadiazol-2-ylacetamide should be further investigated to ensure its safety and efficacy for clinical use.

Scientific Research Applications

2-[4-(2-pyridinyl)-1-piperazinyl]-N-1,3,4-thiadiazol-2-ylacetamide has been extensively studied for its potential therapeutic applications in various neurological and psychiatric disorders, including anxiety, depression, and schizophrenia. It has been shown to have anxiolytic, sedative, and anticonvulsant effects in preclinical studies. In addition, 2-[4-(2-pyridinyl)-1-piperazinyl]-N-1,3,4-thiadiazol-2-ylacetamide has been found to improve cognitive function and memory in animal models of Alzheimer's disease.

properties

IUPAC Name

2-(4-pyridin-2-ylpiperazin-1-yl)-N-(1,3,4-thiadiazol-2-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16N6OS/c20-12(16-13-17-15-10-21-13)9-18-5-7-19(8-6-18)11-3-1-2-4-14-11/h1-4,10H,5-9H2,(H,16,17,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KJXXKJJTLZVDCU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CC(=O)NC2=NN=CS2)C3=CC=CC=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16N6OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

304.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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